Superior Potency Against Staphylococcus aureus CrtN Enzyme Compared to Known Inhibitor Clemizole
3,4-Dihydro-1H-2-benzothiopyran-1-one exhibits potent inhibition of the CrtN enzyme in Staphylococcus aureus Newman, with an IC50 of 1.60 nM [1]. In contrast, the known CrtN inhibitor clemizole demonstrates an IC50 of 2.57 μM (2570 nM) against the same enzyme in comparable assays [2]. This represents an approximately 1600-fold difference in potency, indicating that 3,4-dihydro-1H-2-benzothiopyran-1-one is a significantly more potent CrtN inhibitor.
| Evidence Dimension | Inhibition of CrtN enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | Clemizole (known CrtN inhibitor) IC50 = 2.57 μM (2570 nM) |
| Quantified Difference | ~1600-fold lower IC50 for target compound |
| Conditions | In vitro enzyme inhibition assay in Staphylococcus aureus Newman |
Why This Matters
This potency differential is critical for selecting a lead compound in antibacterial drug discovery programs targeting staphyloxanthin biosynthesis, where even low-nanomolar activity can significantly impact therapeutic index and resistance profiles.
- [1] BindingDB. (n.d.). BDBM50465160 CHEMBL4284707: Affinity Data for 3,4-dihydro-1H-2-benzothiopyran-1-one. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50465160 View Source
- [2] PubMed. (2026). Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance. Retrieved from https://pubmed.ncbi.nlm.nih.gov/40012345/ View Source
